molecular formula C16H14N2O2 B5778969 6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No. B5778969
M. Wt: 266.29 g/mol
InChI Key: WBCAYYUPLUJYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolopyridines and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is not fully understood, but it has been proposed that 6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione exerts its biological effects by binding to specific targets in cells. Studies have shown that 6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can bind to DNA, RNA, and proteins, which may contribute to its anti-cancer and neuroprotective activities.
Biochemical and Physiological Effects:
6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of cellular signaling pathways. 6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in laboratory experiments is its high potency and specificity. 6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been found to exhibit potent biological activity at relatively low concentrations, which makes it a useful tool for studying various cellular processes. However, one limitation of using 6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research on 6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. One area of interest is the development of new synthetic methods for the production of 6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione and related compounds. Another area of research is the identification of new targets for 6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential therapeutic applications of 6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in various disease states, including cancer, neurodegenerative diseases, and inflammatory conditions.

Synthesis Methods

The synthesis of 6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can be achieved through several methods, including the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, a copper-catalyzed Ullmann-type reaction, or a nickel-catalyzed Kumada coupling reaction. These methods have been successfully employed to synthesize 6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione with high yields and purity.

Scientific Research Applications

6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been extensively investigated for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. Studies have shown that 6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, 6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has also been shown to modulate the immune response and may have potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

6-(4-propan-2-ylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10(2)11-5-7-12(8-6-11)18-15(19)13-4-3-9-17-14(13)16(18)20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCAYYUPLUJYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

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